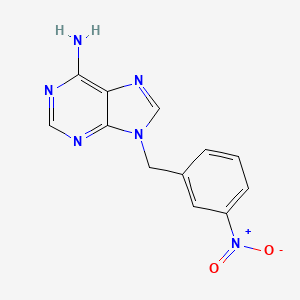

9-(3-Nitrobenzyl)-9H-purin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7008-55-1 |

|---|---|

Molecular Formula |

C12H10N6O2 |

Molecular Weight |

270.25 g/mol |

IUPAC Name |

9-[(3-nitrophenyl)methyl]purin-6-amine |

InChI |

InChI=1S/C12H10N6O2/c13-11-10-12(15-6-14-11)17(7-16-10)5-8-2-1-3-9(4-8)18(19)20/h1-4,6-7H,5H2,(H2,13,14,15) |

InChI Key |

DGWWKORZCBVXKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(N=CN=C32)N |

Origin of Product |

United States |

Physicochemical Properties of 9 3 Nitrobenzyl 9h Purin 6 Amine

The compound 9-(3-Nitrobenzyl)-9H-purin-6-amine is a specific derivative of adenine (B156593), where a 3-nitrobenzyl group is attached to the nitrogen at the 9-position of the purine (B94841) ring. While detailed experimental data on this specific compound is not extensively published, its fundamental properties can be derived from its chemical structure.

| Property | Value |

| CAS Number | 7008-55-1 |

| Molecular Formula | C12H10N6O2 |

| Molecular Weight | 270.25 g/mol |

Table 1: Basic physicochemical properties of this compound. bldpharm.com

Synthesis and Characterization

The synthesis of 9-substituted purine (B94841) derivatives like 9-(3-Nitrobenzyl)-9H-purin-6-amine typically involves the alkylation of a purine starting material. A common method is the reaction of adenine (B156593) (6-aminopurine) with a suitable benzyl (B1604629) halide, in this case, 3-nitrobenzyl bromide. The reaction is generally carried out in the presence of a base to facilitate the nucleophilic substitution at the N9 position of the purine ring. iau.irresearchgate.net

While the specific synthesis of this compound is not detailed in readily available literature, a general procedure for a similar compound, N-(4-nitrobenzyl)-9H-purin-6-amine, involves reacting adenine with 4-nitrobenzyl bromide in the presence of sodium bicarbonate. iau.irresearchgate.net The resulting product would then be purified and characterized using standard analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm the structure and the position of the substituent.

Mass Spectrometry to verify the molecular weight.

Elemental Analysis to determine the elemental composition.

Research and Applications

There is limited specific research published on the biological activity or applications of 9-(3-Nitrobenzyl)-9H-purin-6-amine. However, based on the known activities of related 6,9-disubstituted purines, it can be hypothesized that this compound may be of interest in several areas of medicinal chemistry research.

Numerous studies on other 9-benzyl-9H-purin-6-amine derivatives have shown a range of biological activities, including roles as:

Kinase inhibitors: The purine (B94841) scaffold is a well-established framework for designing inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov

Antitumor agents: Various 6,9-disubstituted purines have been investigated for their potential as anticancer drugs. researchgate.netnih.gov

Cytokinin modulators: N9-substituted purine derivatives have been studied for their effects on cytokinin receptors, which are involved in plant growth and development. nih.gov

The presence of the nitrobenzyl group on the purine scaffold could also be a point of interest for further chemical modification or for studying its influence on the compound's biological interactions.

Conclusion

Strategic Approaches to Purine Derivatization

The synthesis of substituted purines like this compound is a cornerstone of medicinal chemistry, owing to the purine nucleus's central role in numerous biological processes. cas.cz The modification of this scaffold allows for the development of compounds with a wide range of potential therapeutic activities.

N-Alkylation and N-Benzylation Routes

The introduction of substituents at the nitrogen atoms of the purine ring is a primary strategy for creating analogues. The alkylation of the purine nucleus, which consists of a pyrimidine (B1678525) fused to an imidazole (B134444) ring, can be complex due to the presence of multiple nucleophilic nitrogen atoms (N1, N3, N7, N9). rsc.org

Direct N-alkylation or N-benzylation of adenine (B156593) (6-aminopurine) typically involves reacting it with an alkyl or benzyl (B1604629) halide. For the synthesis of the target compound, this would involve reacting adenine with 3-nitrobenzyl bromide. A similar synthesis has been described for the para-isomer, N-(4-nitrobenzyl)-9H-purin-6-amine, where adenine is reacted with 4-nitrobenzyl bromide in an aqueous solution containing sodium bicarbonate and a surfactant at elevated temperatures. iau.ir

Alkylation of purines often yields a mixture of N7 and N9 isomers, with the N9 isomer generally being the major product. ub.edu To achieve regioselectivity for the N9 position, various strategies are employed. One approach involves using a bulky substituent at the C6 position of the purine, which sterically hinders the N7 position, thereby favoring alkylation at N9. acs.orgnih.gov Another method utilizes microwave irradiation, which can significantly reduce reaction times and improve regioselectivity by minimizing the formation of secondary products. ub.edursc.org

A common synthetic route involves the Mitsunobu reaction, where a purine is reacted with an alcohol (like cinnamyl alcohol) in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to form the N9-substituted purine. nih.gov

The following table summarizes common conditions for N9-alkylation of purines.

| Method | Reagents | Key Features | Reference |

| Direct Alkylation | Alkyl/Benzyl Halide, Base (e.g., NaHCO₃, NaH) | Often yields N7/N9 mixtures; N9 is typically major. | iau.irub.edu |

| Microwave-Assisted | Alkyl Halide, Base (e.g., (Bu)₄NOH) | Faster reaction, improved yield and N9 selectivity. | ub.edu |

| Mitsunobu Reaction | Alcohol, PPh₃, DIAD/DEAD | Mild conditions for coupling with alcohols. | nih.gov |

| Light-Promoted Radical Relay | Ethers, Photoredox Catalyst | Metal-free approach for N9-alkylation. | ccspublishing.org.cn |

Substituent Introduction at the Purine Nucleus (e.g., C2, C6, C8, N9 positions)

Functionalization of the carbon skeleton of the purine ring is crucial for creating diverse analogues. The C2, C6, and C8 positions are common targets for modification. Halogenated purines are key intermediates, serving as precursors for a wide array of transformations. cas.cznih.gov

For instance, 6-chloropurine (B14466) is a versatile starting material. The chlorine atom can be displaced by various nucleophiles. The synthesis of N-benzyl-9-isopropyl-9H-purin-6-amine was achieved by reacting 6-chloro-9-isopropyl-9H-purine with benzylamine, demonstrating a nucleophilic aromatic substitution pathway to introduce an amine at the C6 position. nih.gov

The synthesis of multi-substituted purines often starts from a pyrimidine precursor. A novel series of 6,8,9-trisubstituted purines was synthesized beginning with 4,6-dichloro-5-nitropyrimidine (B16160), which undergoes a multi-step process to build the final purine structure. tubitak.gov.trnih.gov Direct C-H activation has also emerged as a powerful tool for introducing substituents, particularly aryl groups, at the C8 position without pre-functionalization. nih.gov

The table below outlines strategies for substitution at different positions of the purine nucleus.

| Position | Strategy | Precursor Example | Reaction Type | Reference |

| C6 | Nucleophilic Substitution | 6-Chloropurine | SNAr | nih.gov |

| C6 | Cross-Coupling | 6-Halopurine | Suzuki, Negishi | muni.czavcr.cz |

| C8 | C-H Arylation | 6-Phenylpurine | Pd-catalyzed/Cu-mediated C-H activation | nih.gov |

| C2, C6, C8 | Sequential Cross-Coupling | 2,6,8-Trichloropurine | Suzuki, Sonogashira | cas.cz |

Advanced Synthetic Transformations (e.g., C-H Amination, Cross-Coupling Reactions)

Modern synthetic organic chemistry has provided advanced tools for purine modification, enabling more efficient and selective reactions. Transition metal-catalyzed cross-coupling reactions are particularly prominent for forming new carbon-carbon bonds. nih.gov

Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura (using boronic acids), Negishi (using organozinc reagents), and Sonogashira (using terminal alkynes) are frequently used to introduce a wide variety of substituents at the C2, C6, and C8 positions of halopurines. cas.czavcr.cz These methods are highly effective for creating libraries of 2,6,9-tri- and 2,6,8,9-tetrasubstituted purines. cas.cz A photoredox and nickel dual catalytic system has been developed for the late-stage sp²–sp³ cross-coupling of chloropurines with alkyl bromides, allowing for direct C6-alkylation on unprotected nucleosides. nih.gov

C-H Amination: Direct C-H amination offers an atom-economical alternative to traditional methods. An oxidative coupling reaction between purines and compounds like benzyl ethers has been developed to synthesize N9-alkylated purine derivatives using a simple catalyst system. nih.govacs.org These radical-based approaches avoid the need for pre-functionalized starting materials, streamlining the synthetic process. nih.gov

Optimization of Synthesis Routes for Yield and Purity in Academic Contexts

Optimizing synthetic routes to maximize yield and purity is a continuous effort in academic research. For purine synthesis, this involves refining reaction conditions, developing novel catalytic systems, and designing more efficient pathways.

One key area of optimization is improving the regioselectivity of N-alkylation. As mentioned, microwave-assisted synthesis has proven effective in increasing the yield of the desired N9-alkylpurine isomer while reducing reaction times from hours to minutes. ub.edu

In the realm of advanced transformations, the development of photocatalyst-free, visible-light-enhanced reactions represents a significant optimization. For example, a method for synthesizing pyrazolo[1,5-a] cas.czavcr.cznih.govtriazine-2,4-diamines (purine analogues) proceeds under mild conditions without external transition metals or oxidants, which simplifies purification and improves the environmental profile of the synthesis. acs.org

Furthermore, efforts in biological systems, such as the genetic engineering of the purine operon in Bacillus amyloliquefaciens, have been undertaken to enhance the production of guanosine (B1672433). By deregulating the biosynthetic pathway and optimizing energy metabolism, researchers achieved a 41% increase in the final yield. nih.gov While a biological example, it highlights the universal principle of pathway optimization to improve the output of a desired purine derivative.

Preparation of Precursors and Building Blocks for Purine Analogues

The synthesis of complex purine analogues relies on the availability of fundamental precursors and building blocks. These can be derived from either biological pathways or chemical synthesis.

Biological Precursors: In nature, purine synthesis occurs via the de novo pathway, which builds the purine ring from simple molecules. The pathway starts with ribose-5-phosphate (B1218738) and uses amino acids (glycine, glutamine, aspartate) and formate (B1220265) as sources for the carbon and nitrogen atoms of the purine ring. biochemden.comyoutube.com The first purine nucleotide formed is inosine (B1671953) monophosphate (IMP), which then serves as the common precursor for adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). youtube.comyoutube.com

Chemical Building Blocks: In laboratory synthesis, two main strategies exist: building the purine ring from acyclic precursors or starting with a pre-formed pyrimidine or imidazole ring.

From Imidazoles: 5-Amino-1-phenyl-1H-imidazole-4-carbonitrile is a useful intermediate that can be converted into 9-phenyl-9H-purin-6-amine derivatives. The process involves reaction with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia (B1221849) to close the pyrimidine ring. researchgate.net

From Pyrimidines: A common and versatile starting material is 4,5-diaminopyrimidine. More complex precursors like 4,6-dichloro-5-nitropyrimidine are also used to construct multi-substituted purines through a sequence of reactions that first build and then functionalize the fused imidazole ring. tubitak.gov.tr

Halogenated purines, such as 6-chloropurine, 2,6-dichloropurine, and 6,8-dichloropurine, are critical building blocks that serve as electrophilic scaffolds for introducing a wide range of substituents via nucleophilic substitution or cross-coupling reactions. cas.cznih.gov

Impact of Nitrobenzyl Moiety and Other Aromatic Substituents on Biological Interactions

The nitrobenzyl group, a key feature of this compound, plays a significant role in its biological activity. The nitro group (NO2) is a strong electron-withdrawing group that can influence the electronic properties and polarity of the entire molecule. nih.gov This alteration in electron distribution can enhance interactions with biological targets, such as amino acid residues within proteins. nih.gov The nitro group can be considered both a pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and a toxicophore, a group associated with toxicity. nih.gov Its presence can trigger redox reactions within cells, leading to the production of toxic intermediates that can result in cell death, a mechanism often exploited in antimicrobial and antineoplastic agents. nih.gov

The position of the nitro group on the benzyl ring is also critical. While direct studies on the 3-nitro position of the titular compound are specific, research on related nitro-containing compounds shows that the substitution pattern on aromatic rings significantly affects biological outcomes. For instance, in a series of 3-arylcoumarins, the position of nitro and other substituents was found to be a determining factor for their antibacterial activity. nih.gov Similarly, in the context of purine nucleoside phosphorylase inhibitors, the substitution on the benzyl ring of 9-(arylmethyl)-9-deazaguanines, including dichlorobenzyl derivatives, was crucial for their potent inhibitory activity. nih.gov

The nature of the aromatic substituent itself is a key determinant of activity. Studies on 7-deazapurine nucleoside analogues have shown that a 4-nitrobenzyl group can confer significant antiproliferative activity against various cancer cell lines. nih.gov However, the replacement of the nitrobenzyl group with a benzyl group can lead to different activity profiles, highlighting the specific contribution of the nitro moiety. nih.gov

Positional Effects of Substitution on the Purine Ring (e.g., N9 and C6 substitutions)

The substitution pattern on the purine ring itself is a cornerstone of the SAR of this class of compounds. The purine core offers several positions for modification, with the N9 and C6 positions being particularly influential.

The N9 position of the purine ring is frequently a site for substitution to modulate biological activity. In the case of this compound, the large 3-nitrobenzyl group at this position is a primary determinant of its interaction with biological targets. Studies on N9-substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives have demonstrated that modifications at this site significantly impact their cytokinin activity. nih.gov The introduction of various alkyl and functionalized chains at the N9 position can alter receptor recognition and subsequent biological response. nih.gov Research on harmine (B1663883) analogs has also shown that modifications at the N9 position can lead to highly optimized and potent inhibitors of DYRK1A kinase. nih.gov

The C6 position of the purine ring, which bears the amine group in this compound, is another critical site for SAR. The nature of the substituent at C6 directly influences hydrogen bonding capabilities and steric interactions within the binding pocket of a target protein. In the development of purine-based cyclin-dependent kinase (CDK) inhibitors, for example, various substitutions at the C6 position have been explored to enhance potency and selectivity.

The interplay between substitutions at N9 and C6 is also crucial. The combination of a specific N9-substituent with a particular C6-substituent can lead to synergistic effects on biological activity.

Correlation of Substituent Features with Observed In Vitro Biological Activity

A clear correlation exists between the physicochemical properties of substituents and the observed in vitro biological activity of purine derivatives. The electronic and steric nature of the substituents on both the benzyl ring and the purine core dictates the strength and type of interactions with biological macromolecules.

For instance, the presence of electron-withdrawing groups, such as the nitro group, on the benzyl moiety can enhance activity. nih.gov In a study of 3-arylcoumarin derivatives, the specific placement of nitro groups was found to be critical for their antibacterial efficacy against Staphylococcus aureus. nih.gov

The following table summarizes the observed trends in biological activity based on substituent features in related purine analogs:

| Compound/Analog Class | Substituent Feature | Observed In Vitro Biological Activity Trend | Reference |

| 4-N-(4-nitrobenzyl) derivatives of sangivamycin (B1680759) and toyocamycin | 4-nitrobenzyl group | Marked inhibition of proliferation in L1210, HeLa, and PC-3 tumor cells. | nih.gov |

| 4-N-benzyltubercidin | Benzyl group (no nitro) | Significant activity against PC-3 and HeLa cells, but inactive in other lines where the nitrobenzyl analog was active. | nih.gov |

| 9-(arylmethyl)-9-deazaguanines | 3,4-dichlorobenzyl group | Potent inhibition of purine nucleoside phosphorylase. | nih.gov |

| 3-arylcoumarins | Nitro group position | Position-dependent antibacterial activity against S. aureus. | nih.gov |

These findings underscore the importance of a systematic approach to modifying the structure of this compound to optimize its biological profile.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational tools used to correlate the three-dimensional properties of molecules with their biological activities. These analyses provide a quantitative framework to understand the SAR and to guide the design of new, more potent analogs.

For compounds related to this compound, 3D-QSAR models have been developed to elucidate the structural requirements for their biological effects. These models typically involve aligning a series of compounds and calculating steric and electrostatic fields around them. The resulting data is then used to build a statistical model that predicts the activity of new compounds.

A 3D-QSAR study on 3-nitro-1H-1,2,4-triazole-based amines, for example, provided insights into their anti-trypanosomal activities. researchgate.net Similarly, a k-Nearest Neighbor (kNN) based 3D-QSAR study on substituted 1,2,4-triazole (B32235) derivatives as anticancer agents revealed the importance of steric and electrostatic fields at specific points in space for their activity. nih.gov These studies often highlight that favorable electrostatic interactions, such as those potentially provided by the nitro group, and specific steric bulk, like that of the benzyl group, are crucial for potent biological activity.

Electrostatic potential: The presence of electronegative groups (like the nitro group) in specific regions can be favorable for activity, suggesting interactions with positively charged residues in a binding pocket. nih.gov

Steric fields: The size and shape of the molecule are critical, with bulky groups being either favorable or detrimental depending on the topology of the target's active site. nih.gov

These computational models provide a rational basis for the further optimization of this compound derivatives for specific biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool for predicting the binding orientation and affinity of a ligand to a target protein. ejmo.org For purine analogues, docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that govern binding. These simulations help in understanding how molecules like this compound might interact with the active sites of enzymes or receptors.

Key interactions often identified in docking studies of purine analogues include:

Hydrogen Bonding: The purine scaffold contains multiple hydrogen bond donors and acceptors, which can form crucial interactions with amino acid residues in a protein's active site. For instance, studies on similar compounds have shown hydrogen bonding with residues like Glu201 and Asn243. nih.gov

π-π Stacking: The aromatic nature of the purine and often the substituent, such as the nitrobenzyl group, allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.gov For example, interactions with Phe200 have been noted in studies of purine analogues. nih.gov

Hydrophobic Interactions: Alkyl and aryl groups contribute to hydrophobic interactions with nonpolar residues in the binding pocket, further stabilizing the ligand-target complex. nih.gov

Docking studies on various purine derivatives have revealed their potential to inhibit a range of targets. For example, some purine analogues have been investigated as inhibitors of cyclin-dependent kinases (CDKs), with docking scores indicating a good fit within the CDK active site. tpcj.orgresearchgate.net The binding modes often mimic those of known inhibitors, forming hydrogen bonds and pi-hydrogen interactions with key residues. tpcj.org Similarly, docking has been used to explore the inhibitory potential of nucleoside analogs against viral proteases. ejmo.org

The insights gained from molecular docking are crucial for structure-based drug design, allowing for the rational modification of the purine scaffold to enhance binding affinity and selectivity for a specific target. ejmo.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic properties of molecules, such as charge distribution, orbital energies, and reactivity indices. For this compound and its analogues, these calculations are essential for characterizing their intrinsic chemical nature.

Methods like Density Functional Theory (DFT) are commonly employed to study:

Electron Distribution and Molecular Electrostatic Potential (MEP): These calculations reveal the electron-rich and electron-poor regions of a molecule, which are critical for understanding intermolecular interactions. The nitro group in this compound, for instance, is a strong electron-withdrawing group, significantly influencing the electronic landscape of the entire molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of chemical stability and reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge transfer interactions within the molecule, such as those between lone pairs and antibonding orbitals, which can influence conformational stability and reactivity. researchgate.net

Studies on purine derivatives have shown that substituents can significantly impact their electronic structure. acs.org For example, the position of a substituent on the purine ring can have a more substantial influence on the electronic structure than the nature of the substituent itself. acs.org The presence of an amino group, as in adenine derivatives, can enhance the substituent effect compared to purine itself. acs.org

Theoretical Predictions of Tautomeric Forms and Stability

Purine and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton. The relative stability of these tautomers can have significant implications for their biological activity, as different tautomers may exhibit different binding properties.

Theoretical calculations are a powerful tool for predicting the most stable tautomeric forms of purine analogues in the gas phase and in different solvent environments. researchgate.net For the parent purine molecule, the 9H and 7H tautomers are generally the most stable. acs.orgnih.gov The relative stability of tautomers can be influenced by substituents on the purine ring. nih.govrsc.org

Computational studies have shown that for both adenine and purine derivatives, the 9H tautomer is typically the most stable. nih.gov The presence of substituents can alter the relative energies of the different tautomers. For example, in some substituted purines, the 7H tautomer can become more stable than the 9H form. nih.gov The solvent environment can also play a crucial role in determining the predominant tautomeric form.

The ability to predict tautomeric preferences is vital for understanding the behavior of these molecules in biological systems and for designing compounds that will adopt the desired tautomeric form for optimal target interaction.

In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. In silico SAR approaches, such as Quantitative Structure-Activity Relationship (QSAR), use computational models to correlate physicochemical properties or structural features of molecules with their activities.

For purine analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build models that can predict the biological activity of new compounds. mdpi.com These models provide contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding features are favorable or unfavorable for activity.

These in silico SAR studies can:

Guide the design of new analogues with improved potency and selectivity. mdpi.com

Help in understanding the key structural requirements for binding to a specific target.

Prioritize the synthesis of the most promising compounds, thereby saving time and resources.

By analyzing the SAR of a series of purine derivatives, researchers can identify which positions on the purine scaffold are most amenable to modification and what types of substituents are likely to enhance activity. nih.gov

Computational Design Strategies for Novel Purine-Based Scaffolds

Computational methods are not only used to analyze existing compounds but also to design entirely new molecular scaffolds. These strategies often involve scaffold hopping, where the core structure of a known active molecule is replaced with a novel scaffold that maintains the key pharmacophoric features.

For purine-based compounds, computational design strategies can be employed to:

Develop novel heterocyclic systems that mimic the purine core but have improved properties, such as better synthetic accessibility or a more favorable pharmacokinetic profile. rsc.orgresearchgate.net

Design focused libraries of compounds for screening against specific targets.

Incorporate novel functionalities onto the purine scaffold to explore new areas of chemical space and potentially discover new biological activities. nih.gov

By combining techniques like molecular docking, QSAR, and de novo design, computational chemists can rationally design new purine-based scaffolds with a high probability of possessing the desired biological activity. acs.org This approach accelerates the drug discovery process and increases the chances of developing effective new therapeutic agents.

Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines

Derivatives of 9H-purine have been a focal point in the development of new small-molecule cancer treatments. Research into a series of N-(9H-purin-6-yl) benzamide (B126) derivatives, which are structurally related to this compound, has demonstrated notable cytotoxic activities against various cancer cell lines. nih.gov The most effective of these compounds exhibited activity in the range of 3 to 39 μM. nih.gov This cytotoxic potential underscores the importance of the purine scaffold in designing novel anti-cancer agents.

While specific data on the anti-proliferative activity of this compound is not extensively detailed in the provided search results, the broader family of 6,9-disubstituted purines has been recognized for its antitumor properties. nih.gov

Interactive Table: Cytotoxic Activity of Related Purine Derivatives

| Compound Class | Cancer Cell Lines | Activity Range (IC50) | Reference |

| N-(9H-purin-6-yl) benzamides | Various | 3-39 μM | nih.gov |

Mechanisms of Cell Cycle Modulation and Apoptosis Induction

The anti-cancer effects of purine derivatives are often linked to their ability to modulate the cell cycle and induce programmed cell death, or apoptosis. Studies on N-(9H-purin-6-yl) benzamide derivatives have confirmed that their cytotoxic effects are associated with both a decrease in cell proliferation and the induction of apoptosis. nih.gov Similarly, other related heterocyclic compounds, such as thieno[3,2-b]pyridine (B153574) derivatives, have been shown to alter cell cycle distribution and trigger apoptosis in human tumor cell lines like NCI-H460. nih.gov The induction of apoptosis is a critical mechanism for eliminating cancer cells, and the Bcl-2 protein family is a key regulator of this process. nih.gov

Inhibition of Key Kinases and Other Biological Targets (e.g., Hsp90, PI3Kδ, Phosphatidylinositol 4-kinase IIIβ)

The molecular targets of purine derivatives in cancer cells are diverse. One important target is the Heat shock protein 90 (Hsp90), a chaperone protein that is overexpressed in many tumors and plays a crucial role in the stability and function of numerous oncoproteins. nih.gov Purine-based inhibitors have been developed to target Hsp90, and some have shown potent activity. nih.gov For instance, certain 8-benzyladenine derivatives have been identified as Hsp90 inhibitors. nih.gov The development of drug conjugates that link an Hsp90-targeting ligand with a PI3K inhibitor has also been explored as a strategy to enhance drug delivery to solid tumors. nih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiprotozoal, Antimycobacterial)

The versatility of the 6,9-disubstituted purine structure extends to antimicrobial applications. Research has highlighted that various derivatives within this class exhibit antibacterial and antileishmanial activities. nih.gov This suggests that the this compound scaffold could be a promising starting point for the development of new antimicrobial agents. However, specific data on the antibacterial, antifungal, antiprotozoal, or antimycobacterial efficacy of this compound itself is not detailed in the available search results.

Antiviral Activities against Specific Viral Pathogens (e.g., (+)ssRNA viruses, Herpes Simplex Virus)

The purine core is a fundamental component of many antiviral drugs. Research into purine derivatives has led to the discovery of compounds with significant antiviral properties. For example, a series of 6-anilino-9-benzyl-2-chloropurines were synthesized and found to be effective against rhinoviruses, which are positive-sense single-stranded RNA ((+)ssRNA) viruses. nih.gov Structure-activity relationship studies of these compounds revealed that specific substitutions are crucial for their inhibitory activity against different rhinovirus serotypes. nih.gov While this highlights the potential of the 9-benzylpurine framework in antiviral research, specific studies on the antiviral activity of this compound against (+)ssRNA viruses or Herpes Simplex Virus were not found in the search results.

Anti-inflammatory and Immunomodulatory Potentials

Purine analogs have also been investigated for their potential to modulate inflammatory pathways. A novel series of 9-cinnamyl-9H-purine derivatives were developed as inhibitors of the TLR4/MyD88/NF-κB signaling pathway, which is a key cascade in the inflammatory response. nih.gov One of the lead compounds from this series demonstrated significant anti-inflammatory activity by reducing the production of nitric oxide and pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in macrophages. nih.gov This indicates that the 9-substituted purine skeleton is a viable template for creating new anti-inflammatory agents.

Enzyme Inhibition Studies (e.g., Aldose Reductase, Purine Nucleoside Phosphorylase, Xanthine (B1682287) Oxidase)

Purine derivatives are well-known for their ability to inhibit various enzymes. A significant area of study is the inhibition of Xanthine Oxidase (XO), an enzyme involved in purine catabolism that produces uric acid. mdpi.comnih.gov Elevated levels of uric acid can lead to conditions like gout. mdpi.com Allopurinol, a purine-like structure, is a well-established XO inhibitor. mdpi.com Research continues to identify novel XO inhibitors, and while the provided results discuss non-purine-like inhibitors, the established role of purine analogs in this area suggests potential for related compounds. mdpi.comnih.gov Information regarding the specific inhibitory activity of this compound against aldose reductase or purine nucleoside phosphorylase was not available in the search results.

Investigation of Metabolic Pathways and Cellular Targets (e.g., Purine Nucleobase Metabolic Process)

Detailed investigations into the metabolic pathways and specific cellular targets of This compound have not been reported in the accessible scientific literature. Generally, purine derivatives can interact with numerous components of the purine nucleobase metabolic process. This complex network of biochemical reactions is fundamental to cellular life, involving the synthesis, degradation, and salvage of purine nucleobases like adenine and guanine.

Given the structure of this compound, it is plausible that its metabolism could involve pathways common to other nitroaromatic compounds. One such critical pathway is nitroreduction. This process, catalyzed by various nitroreductase enzymes, involves the reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. The resulting metabolites can have different biological activities and toxicological profiles compared to the parent compound. However, without specific experimental data for this compound, any discussion of its metabolic fate remains speculative.

The purine moiety of the molecule suggests potential interactions with enzymes and receptors involved in purine metabolism and signaling. These could include, but are not limited to, purine salvage pathway enzymes or purinergic receptors. Again, the absence of empirical data precludes any definitive statements on the specific cellular targets of this compound.

Due to the lack of available research data, no detailed findings or data tables on the in vitro biological activities, metabolic pathways, or cellular targets of this compound can be provided at this time.

Analytical Methodologies for the Characterization and Quantification of Purine Compounds in Research

Chromatographic Techniques (HPLC, UPLC, LC-MS/MS) for Separation and Quantification of Purines and Metabolites

Chromatographic methods are the cornerstone for the separation and quantification of purine (B94841) compounds due to their high resolution and sensitivity. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and their coupling with tandem mass spectrometry (LC-MS/MS) are widely utilized.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for analyzing purine metabolites in biological specimens like brain tissue and serum. nih.govnih.gov A common approach involves reversed-phase HPLC, often combined with UV and electrochemical detection, to measure multiple purine metabolites in a single run. nih.gov The great resolving power of HPLC is advantageous for analyzing complex mixtures, allowing for the detailed study of purine metabolism patterns. researchgate.net For instance, HPLC can effectively separate exogenous nucleotides, nucleosides, and bases, such as adenosine (B11128) and its metabolites inosine (B1671953) and hypoxanthine. researchgate.net The selection of the column is critical; silica-based columns have been successfully used for the analysis of purine and pyrimidine (B1678525) bases of nucleic acids. sigmaaldrich.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (<2 µm), enabling faster and more efficient separations. When coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes a powerful tool for the rapid and sensitive quantification of purine nucleosides and bases in urine. nih.govresearchgate.net This technique can achieve satisfactory separation and recovery with a polar T3 column in a short runtime, often without the need for extensive sample preparation or derivatization. nih.gov Ion-pairing reversed-phase UPLC-MS/MS has been optimized for the simultaneous analysis of dozens of purine and pyrimidine metabolites, offering high sensitivity and speed for targeted metabolite profiling. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry is the gold standard for the quantification of purine metabolites in biological fluids. tandfonline.com LC-MS/MS provides exceptional specificity and a wide dynamic range, making it suitable for multiplex assays that measure several purine metabolites simultaneously. tandfonline.com For example, a sensitive LC-MS/MS method was developed for the simultaneous quantification of xanthine (B1682287), hypoxanthine, uric acid, and allantoin (B1664786) in urine. tandfonline.com This approach is crucial for metabolomics studies and has been applied to quantify oxidative purine lesions in DNA, demonstrating its utility in diverse research areas. nih.gov The specificity of LC-MS/MS, particularly in multiple reaction monitoring (MRM) mode, allows for the reliable measurement of analytes even in complex matrices, overcoming challenges like cross-reactivity seen in colorimetric assays. mdpi.com

A summary of typical conditions for chromatographic analysis of purines is presented below.

Table 1: Example Parameters for Chromatographic Analysis of Purine Metabolites

| Parameter | HPLC-UV/Electrochemical nih.gov | UPLC-MS/MS nih.govnih.gov |

|---|---|---|

| Column | Reversed-phase C18 | Ion-Pair Reversed-Phase; Atlantis T3 |

| Mobile Phase | Gradient elution with buffers like sodium acetate (B1210297) and methanol | Gradient with ion-pairing agents (e.g., dibutylamine (B89481) acetate) or polar-compatible buffers |

| Detection | UV (e.g., 254 nm) and/or Electrochemical Detector (ECD) | Tandem Mass Spectrometry (ESI+/-) |

| Typical Analytes | Adenosine, Guanosine (B1672433), Inosine, Hypoxanthine, Xanthine, Urate | Comprehensive panels including nucleobases, nucleosides, and nucleotides |

| Run Time | ~30-40 minutes | < 15 minutes |

Spectroscopic Methods (NMR, Mass Spectrometry, UV-Vis Spectroscopy, X-ray Diffraction) for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized purine derivatives like 9-(3-Nitrobenzyl)-9H-purin-6-amine and for confirming the identity of known metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for investigating the molecular structure and interactions of purine derivatives at an atomic level. researchgate.net Both ¹H and ¹³C NMR are routinely used. For purine analogues, the chemical shifts of protons and carbons provide significant structural information. For instance, in 9-phenyl-9H-purin-6-amines, the proton at the H-2 position of the purine system typically appears in the δ 8.12-8.26 ppm region, while the H-8 proton is observed around δ 8.08-8.22 ppm. researchgate.net ¹³C NMR is also informative; the chemical shift of the C-5 carbon in the purine ring can help distinguish between N(9)H and N(7)H tautomeric forms. researchgate.net While highly effective for structural analysis, a limitation of ¹H-NMR is its lower sensitivity compared to mass spectrometry, with a quantification limit around 1–5 μmol/L. nih.gov

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of purine compounds, which aids in their identification. youtube.com High-resolution mass spectrometry provides exact mass measurements, allowing for the determination of the elemental composition. When coupled with chromatography (LC-MS), it separates and identifies compounds from a mixture. nih.gov Fragmentation analysis in tandem MS (MS/MS) can distinguish between isomers without chromatographic separation. researchgate.net Theoretical prediction methods, such as the Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS), are also being developed to generate reference spectra for novel purine derivatives, aiding in their identification in untargeted analyses. escholarship.org

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is commonly used to study the electronic transitions in purine compounds, which possess characteristic absorption spectra due to their aromatic nature. nih.govacs.orgacs.org The absorption maxima (λmax) are sensitive to the substitution pattern on the purine ring and the pH of the solution. rsc.org This technique is often used as a detection method in HPLC. nih.govsigmaaldrich.com

X-ray Diffraction: For unambiguous structural determination in the solid state, single-crystal X-ray diffraction is the definitive method. It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. researchgate.netnih.gov This technique has been used to elucidate the molecular and crystal structures of numerous purine derivatives, confirming their stereochemistry and intermolecular interactions, such as hydrogen bonding. researchgate.net For example, the crystal structure of N-benzyl-9-isopropyl-9H-purin-6-amine revealed dihedral angles between the purine and benzene (B151609) rings of 89.21° and 82.14° for the two molecules in the asymmetric unit. nih.gov When single crystals are too small for X-ray diffraction, three-dimensional electron diffraction (3D-ED) can be employed as a powerful alternative for structure determination of nanocrystalline materials. nih.govchemrxiv.org

Table 2: Spectroscopic Data for Characterization of Purine Analogues

| Technique | Information Provided | Example Application (Purine Analogues) |

|---|---|---|

| ¹H NMR | Position and number of protons, spin-spin coupling | Chemical shifts for H-2 and H-8 protons confirm the purine backbone. researchgate.net |

| ¹³C NMR | Carbon skeleton, chemical environment of carbons | Distinguishing between N(7)H and N(9)H tautomers based on C-4 and C-5 chemical shifts. researchgate.net |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | Identification of metabolites and structural fragments in complex mixtures. researchgate.net |

| UV-Vis | Characteristic absorption maxima (λmax) | Used as a detector in HPLC; spectra are dependent on substitution and pH. rsc.org |

| X-ray Diffraction | 3D molecular structure, bond lengths/angles, conformation | Unambiguous structure determination of N-benzyl-9-isopropyl-9H-purin-6-amine. nih.gov |

Advanced Techniques for Metabolite Profiling in Biological Samples (e.g., Metabolomics)

Metabolomics aims to provide a global snapshot of all small molecules (<1500 Da) in a biological system, offering a comprehensive view of metabolic pathways. nih.gov This approach is particularly powerful for studying purine metabolism, which is implicated in numerous physiological and pathological states. creative-proteomics.com

Untargeted and targeted metabolomics, primarily using LC-MS platforms, have been applied to profile purine metabolites in various biological samples like urine, plasma, and tissues. chromatographyonline.comacs.org These studies can reveal significant alterations in metabolic pathways and identify potential biomarkers for diseases such as gout, cancer, and respiratory syndromes. acs.orgmdpi.com For example, metabolomics analysis of urine samples from patients with community-acquired pneumonia revealed that 19 metabolites, mainly involving purines and fatty acids, were significantly changed in those who developed acute respiratory distress syndrome (ARDS). acs.org Similarly, metabolomic profiling has been used to identify unique biomarkers in adolescents with type 2 diabetes, where nucleic acid metabolites were linked to insulin (B600854) resistance. nih.gov

Mass spectrometry imaging (MSI) is an emerging technique that adds a spatial dimension to metabolomics, allowing for the visualization of the distribution of metabolites, including purine intermediates, within single cells or tissues. nih.gov

Method Validation and Reproducibility in Purine Analysis

To ensure that analytical data are reliable and reproducible, the methods used for purine quantification must be rigorously validated. Method validation establishes that the performance characteristics of the method are suitable and reliable for the intended analytical applications. scitepress.org

Key validation parameters for chromatographic and mass spectrometric assays include:

Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. mdpi.comnih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are generated, and the coefficient of determination (R²) should ideally be >0.99. creative-proteomics.comscitepress.org

Accuracy: The closeness of the test results to the true value. It is often assessed through spike recovery experiments, with recovery typically expected to be within a range of 80-120%. nih.govscitepress.orgnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the coefficient of variation (CV) or relative standard deviation (RSD) and is assessed at both intra-day and inter-day levels, with CVs generally expected to be <15%. nih.govmdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are crucial for analyzing trace levels of metabolites. nih.govcreative-proteomics.comscitepress.org

Reproducibility: The precision obtained from analyses performed under different conditions (e.g., different labs, analysts, or instruments). scitepress.org

Table 3: Typical Method Validation Parameters for Purine Quantification by LC-MS/MS

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | chromatographyonline.comscitepress.org |

| Accuracy (Recovery) | 85% – 115% | nih.govchromatographyonline.com |

| Precision (CV/RSD) | ≤ 15% (≤ 10% is common) | nih.govmdpi.comchromatographyonline.com |

| LOD | Analyte- and matrix-dependent (nM to µM range) | nih.govcreative-proteomics.com |

| LOQ | Analyte- and matrix-dependent (nM to µM range) | creative-proteomics.comscitepress.org |

Future Perspectives and Research Directions for 9 3 Nitrobenzyl 9h Purin 6 Amine in Chemical Biology

Exploration of Novel Therapeutic Applications beyond Current Scope

While purine (B94841) analogs are historically recognized for their use in oncology and virology, the unique structural motifs of 9-(3-Nitrobenzyl)-9H-purin-6-amine suggest opportunities in other therapeutic domains. The broader class of purine analogs has demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and antiprotozoal effects. researchgate.net Specifically, various 6,9-disubstituted purines have been investigated as potential antibacterial and antileishmanial agents. researchgate.netnih.gov This precedent suggests that this compound and its future derivatives should be screened against a diverse panel of pathogens.

Furthermore, the presence of the nitrobenzyl group opens a particularly intriguing avenue for development in cancer therapy through a strategy known as Gene-Directed Enzyme Prodrug Therapy (GDEPT). researchgate.net This approach involves the delivery of a non-human enzyme, such as a bacterial nitroreductase, to tumor cells. This enzyme can specifically reduce the nitro group on a prodrug, converting it into a potent cytotoxic agent directly at the tumor site. researchgate.net The 4-nitrobenzyl moiety has been successfully used in prodrugs for this purpose, suggesting that this compound could be investigated as a novel prodrug candidate for nitroreductase-based GDEPT, offering a highly targeted therapeutic strategy. researchgate.net

Advanced Scaffold Derivatization for Enhanced Potency and Selectivity

The therapeutic efficacy of a purine analog is intrinsically linked to its chemical structure. Future work must focus on the systematic derivatization of the this compound scaffold to optimize its potency against specific biological targets while minimizing off-target effects. The purine core offers multiple sites for modification, including the C6 amine, the purine ring itself (e.g., at the C8 position), and the benzyl (B1604629) substituent.

Recent research into 6,8,9-trisubstituted purine analogs has demonstrated that strategic modifications can yield compounds with significantly improved cytotoxic activity against human cancer cell lines, in some cases surpassing clinically used drugs like 5-Fluorouracil and Fludarabine. nih.gov For instance, a study on new purine derivatives revealed that introducing a phenyl group at the C-8 position could serve as a valuable scaffold for developing compounds with enhanced anticancer properties. nih.gov By applying similar synthetic strategies to the this compound core, researchers can explore a vast chemical space to identify next-generation analogs with superior therapeutic indices.

Table 1: Cytotoxic Activity of Novel 6,8,9-Trisubstituted Purine Analogs in Human Cancer Cell Lines This table is based on data for exemplary compounds from a study on novel purine derivatives to illustrate the impact of scaffold derivatization.

| Compound ID | C6-Substitution | C8-Substitution | C9-Substitution | Cell Line | IC₅₀ (µM) |

| Compound 5 | 4-(4-fluorophenyl)piperazin-1-yl | 4-phenoxyphenyl | Cyclopentyl | Huh7 (Liver) | 0.08 |

| HCT116 (Colon) | 0.07 | ||||

| MCF7 (Breast) | 0.09 | ||||

| Compound 6 | 4-(2-methoxyphenyl)piperazin-1-yl | 4-phenoxyphenyl | Cyclopentyl | Huh7 (Liver) | 0.09 |

| HCT116 (Colon) | 0.06 | ||||

| MCF7 (Breast) | 0.10 | ||||

| Fludarabine | - | - | - | Huh7 (Liver) | 10.74 |

| HCT116 (Colon) | 12.50 | ||||

| MCF7 (Breast) | 13.60 | ||||

| 5-Fluorouracil | - | - | - | Huh7 (Liver) | 4.30 |

| HCT116 (Colon) | 3.50 | ||||

| MCF7 (Breast) | 5.80 |

Source: Adapted from research findings on novel 6,8,9-trisubstituted purine analogues. nih.gov

Integration of Computational and Experimental Approaches for Rational Design

The traditional process of drug discovery through empirical screening is time-consuming and resource-intensive. The future development of this compound analogs will greatly benefit from the tight integration of computational design and experimental validation. nih.gov This synergistic approach, often termed rational design, can accelerate the discovery process and improve the quality of candidate molecules. nih.govnih.gov

Computational methods, such as structure-based design and ligand docking, can be used to model the interactions between novel purine analogs and their putative protein targets. nih.govnih.gov By simulating how different chemical modifications on the scaffold might affect binding affinity and selectivity, researchers can prioritize the synthesis of compounds with the highest probability of success. This process involves identifying potential binding pockets in a target protein and using algorithms to find sequences and geometries of small molecules that are optimal for binding. nih.gov These in silico predictions can then be confirmed through targeted synthesis and experimental assays, with the results feeding back to refine the computational models. This iterative cycle of design, synthesis, and testing is essential for the efficient development of potent and selective therapeutics. nih.gov

Development of Targeted Strategies for Specific Biological Pathways

The efficacy of purine analogs stems from their ability to interfere with fundamental metabolic pathways. nih.govmdpi.com A key future direction is to design derivatives of this compound that are either selectively activated within specific cell types or are tailored to inhibit a particular enzyme in a disease-relevant pathway.

As mentioned, the GDEPT strategy using the nitrobenzyl group is a prime example of a targeted approach. researchgate.net By expressing nitroreductase exclusively in cancer cells, the activation of the prodrug is confined to the tumor, thereby creating a highly specific biological pathway for cytotoxicity. researchgate.net Beyond this, understanding the catabolic reactions that can inactivate purine analogs, such as the action of xanthine (B1682287) oxidase or adenosine (B11128) deaminase, is critical. nih.gov Future derivatives could be designed to be resistant to these metabolic enzymes, thus prolonging their half-life and enhancing their therapeutic effect. By focusing on the molecular mechanisms that govern the compound's activity and metabolism, researchers can develop strategies that target specific pathways for improved therapeutic outcomes.

Addressing Research Gaps and Challenges in Purine Analog Development

For this compound specifically, a primary research gap is the lack of experimental data validating its potential as a GDEPT prodrug. While theoretically plausible based on its structure, its efficiency as a substrate for bacterial nitroreductase and the cytotoxicity of its reduced metabolite are currently unknown. Future research must address these fundamental questions through enzymatic assays and cell-based studies. Additionally, a comprehensive structure-activity relationship (SAR) profile for this specific scaffold is yet to be established. Filling these gaps through rigorous preclinical investigation will be crucial for translating the potential of this compound into tangible therapeutic advances.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 9-(3-Nitrobenzyl)-9H-purin-6-amine to maximize yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution at the 9-position of the purine ring. Key steps include:

- Base selection : Use strong bases (e.g., NaH or K₂CO₃) to deprotonate the purine N9 position, enabling alkylation with 3-nitrobenzyl halides .

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reactivity, while controlling temperature (60–80°C) minimizes side reactions .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol improves purity .

- Note : The electron-withdrawing nitro group may slow alkylation kinetics compared to alkyl or chlorophenyl analogs; extended reaction times (12–24 hrs) are recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., nitrobenzyl proton shifts at δ 8.0–8.5 ppm) and tautomeric forms .

- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming the nitrobenzyl orientation and purine ring planarity. Use SHELX software for refinement .

- Mass Spectrometry (HRMS) : Validates molecular weight (calculated for C₁₂H₁₀N₆O₂: 278.08 g/mol) and detects impurities .

Advanced Research Questions

Q. How does the 3-nitrobenzyl substituent modulate adenosine receptor binding compared to other purine derivatives?

- Mechanistic Insight : The nitro group enhances electron-deficient character, potentially increasing affinity for adenosine receptors (e.g., A₃) via polar interactions with receptor residues. Competitive binding assays (radioligand displacement) are recommended to quantify Kᵢ values .

- Comparative Data : Chlorophenyl analogs (Kᵢ ~0.33 nM for A₃ receptors) vs. nitrobenzyl derivatives may show altered selectivity due to steric and electronic effects.

- Experimental Design : Use HEK293 cells transfected with human A₁, A₂A, A₃ receptors for dose-response curves (IC₅₀ determination) .

Q. How can contradictory enzyme inhibition data across studies be resolved?

- Root Cause Analysis : Discrepancies may arise from:

- Assay conditions : pH-dependent tautomerism (e.g., N7 vs. N9 protonation) alters binding .

- Enzyme isoforms : Test against purified isoforms (e.g., PI3K-γ vs. PI3K-α) to identify selectivity .

- Resolution Strategies :

- Standardize buffer conditions (e.g., pH 7.4, 25°C) and pre-equilibrate compounds to ensure consistent tautomeric states .

- Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics .

Q. What computational approaches predict the binding mode of this compound to target enzymes?

- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., PI3K from PDB 4LZ1) to model nitrobenzyl interactions with hydrophobic pockets .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (GROMACS/AMBER) to assess stability of nitro-group hydrogen bonds over 100-ns trajectories .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.